molecular formula C22H25N5O2 B12183243 2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl]-N-methyl-N-phenylacetamide

2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl]-N-methyl-N-phenylacetamide

Cat. No.: B12183243
M. Wt: 391.5 g/mol
InChI Key: YLJPNEKMQRIKDM-UHFFFAOYSA-N
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Description

2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl]-N-methyl-N-phenylacetamide is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a pyrazole ring, a quinazolinone core, and an acetamide group, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl]-N-methyl-N-phenylacetamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting 3,5-dimethylpyrazole with appropriate starting materials under controlled conditions.

    Construction of the quinazolinone core: This involves the cyclization of suitable precursors, often using catalysts and specific reaction conditions to ensure the formation of the desired quinazolinone structure.

    Coupling reactions: The pyrazole and quinazolinone intermediates are then coupled through various organic reactions, such as amide bond formation, to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl]-N-methyl-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where certain groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction could produce various reduced forms of the original compound.

Scientific Research Applications

2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl]-N-methyl-N-phenylacetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl]-N-methyl-N-phenylacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-dimethylpyrazol-1-yl)benzimidazole
  • 3,6-bis(3,5-dimethylpyrazol-1-yl)pyridazine

Uniqueness

2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl]-N-methyl-N-phenylacetamide is unique due to its combination of a pyrazole ring, quinazolinone core, and acetamide group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications that similar compounds may not be able to achieve.

Properties

Molecular Formula

C22H25N5O2

Molecular Weight

391.5 g/mol

IUPAC Name

2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl]-N-methyl-N-phenylacetamide

InChI

InChI=1S/C22H25N5O2/c1-15-13-16(2)27(24-15)22-23-19-12-8-7-11-18(19)21(29)26(22)14-20(28)25(3)17-9-5-4-6-10-17/h4-6,9-10,13H,7-8,11-12,14H2,1-3H3

InChI Key

YLJPNEKMQRIKDM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=NC3=C(CCCC3)C(=O)N2CC(=O)N(C)C4=CC=CC=C4)C

Origin of Product

United States

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